molecular formula C8H3ClF4O B2948290 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS No. 1026828-32-9

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2948290
CAS No.: 1026828-32-9
M. Wt: 226.55
InChI Key: KIMIYSGKZXTICO-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzaldehyde ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Chemical Reactions Analysis

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with enzymes and proteins, affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:

Biological Activity

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by multiple fluorine and chlorine substituents, contributes to its diverse applications in medicinal chemistry, particularly in drug design and development.

  • Molecular Formula : C8H3ClF4O
  • Molecular Weight : 232.56 g/mol
  • Structure : The compound features a benzaldehyde functional group with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. This property is particularly relevant in the context of enzyme inhibition and drug interactions.

Inhibition of Cytochrome P450 Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it crucial for understanding potential drug-drug interactions .

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, this compound has demonstrated antimicrobial and antifungal properties. Studies have shown that structurally similar compounds can inhibit the growth of various pathogens, suggesting potential therapeutic applications in treating infections.

Case Studies and Experimental Results

  • In Vitro Studies : A study exploring the effects of halogenated benzaldehydes on human α7 nicotinic acetylcholine receptors (nAChRs) found that derivatives of this compound exhibited varying degrees of modulation on these receptors. The concentration-response curves indicated significant activity at specific concentrations, highlighting its potential as a therapeutic agent .
  • Antimalarial Activity : Another research effort focused on optimizing compounds for antimalarial activity identified derivatives with chloro and trifluoromethyl substitutions as particularly potent against Plasmodium falciparum. These studies suggest that modifications to the benzaldehyde structure can enhance therapeutic efficacy while minimizing toxicity .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

Compound NameCYP1A2 InhibitionAntimicrobial ActivityNotes
This compoundYesYesSignificant enzyme interaction profile
2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehydeYesYesSimilar structure with notable CYP1A2 inhibition
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehydeModerateYesDifferent substitution pattern affects reactivity

Properties

IUPAC Name

6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIYSGKZXTICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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